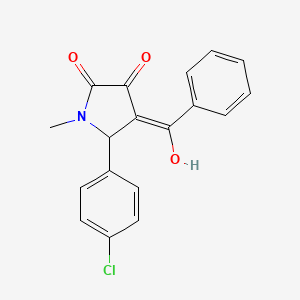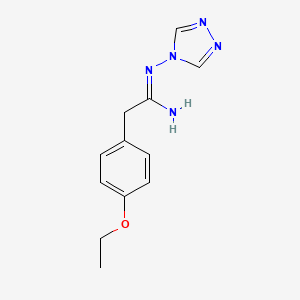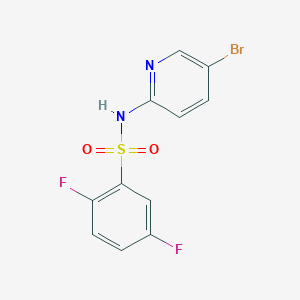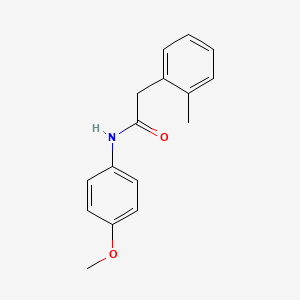
4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one, also known as BCML, is a synthetic compound that has shown potential for use in scientific research. This compound has a unique chemical structure that makes it an interesting subject for study.
作用机制
The mechanism of action of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine and butyrylcholine, which are neurotransmitters involved in the regulation of cognitive function. By inhibiting these enzymes, this compound can increase the levels of these neurotransmitters, leading to improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit acetylcholinesterase and butyrylcholinesterase. This can lead to an increase in the levels of acetylcholine and butyrylcholine, which are involved in the regulation of cognitive function. Additionally, this compound has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its ability to inhibit acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the levels of neurotransmitters involved in cognitive function. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Additionally, the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease should be further explored. Finally, the potential toxicity of this compound should be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential for use in scientific research. Its ability to inhibit acetylcholinesterase and butyrylcholinesterase make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease. However, its potential toxicity should be further studied to determine its safety for use in humans.
合成方法
The synthesis method for 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-2-methyl-1,5-dihydro-2H-pyrrol-2-one with a methylating agent. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has shown potential for use in scientific research due to its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to an increase in the levels of these neurotransmitters. This makes this compound a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-methylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-20-15(11-7-9-13(19)10-8-11)14(17(22)18(20)23)16(21)12-5-3-2-4-6-12/h2-10,15,21H,1H3/b16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIUOUKKDHJDBK-JQIJEIRASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5350821.png)
![4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B5350824.png)

![1-isopropyl-N-{2-[(methylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5350835.png)

![{2-[4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5350872.png)
![6-chloro-7-[4-(2-methoxyphenyl)-1-piperazinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5350879.png)
![(2S*,4S*,5R*)-4-({[(1-ethyl-1H-imidazol-5-yl)methyl]amino}carbonyl)-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B5350884.png)

![5-bromo-2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5350896.png)


![{1-(4-methoxypyrimidin-2-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5350925.png)
![1'-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5350928.png)